
PHENYLMALEIC ACID
Overview
Description
Phenylmaleic acid (C₁₀H₈O₄) is a dicarboxylic acid derived from maleic acid (HOOC-CH=CH-COOH) with a phenyl group substituted at one of the unsaturated carbon atoms. It is structurally characterized by a conjugated double bond and two carboxylic acid groups, making it highly reactive in polymerization and organic synthesis. This compound is notable for its role in inhibiting microbial growth, particularly in food preservation, where it delays mold development in bread dough when produced by lactic acid bacteria . Industrially, it serves as a precursor for polymers and anhydrides, such as phenylmaleic anhydride, which forms under specific reaction conditions involving methanol-water solvent systems .
Preparation Methods
The synthesis of PHENYLMALEIC ACID can be achieved through the reaction of benzaldehyde with malonic acid, followed by decarboxylation and dehydration. The detailed steps are as follows:
- Dissolve benzaldehyde and malonic acid in ethanol.
- Add sodium hydroxide to the mixture and stir.
- Heat the mixture at 80°C for several hours.
- Cool the mixture and filter the solid product.
- Wash the solid product with water and dry.
- Decarboxylate the solid product by heating it at 200°C.
- Dehydrate the resulting product by heating it at 150°C.
- Purify the final product by recrystallization using ethanol and water.
Chemical Reactions Analysis
PHENYLMALEIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of benzoic acid and carbon dioxide.
Reduction: Reduction of this compound can yield 2-phenylsuccinic acid.
Substitution: It can undergo substitution reactions where the phenyl group is replaced by other functional groups under specific conditions.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions.
Scientific Research Applications
Chemistry
Phenylmaleic acid serves as an important intermediate in the synthesis of various organic compounds, particularly polymers and resins. It has been utilized in creating copolymers that enhance material properties such as heat resistance and mechanical strength .
Biology
In biological research, PMA is used to study cellular metabolism and signal transduction pathways. Its role as a proton donor can influence enzyme activity and gene expression, making it a valuable tool for investigating metabolic processes.
Medicine
PMA has been investigated for its therapeutic potential, particularly in drug development. Its derivatives are being explored for use in developing catalytic antibodies, which have applications in biocatalysis and targeted therapies .
Food Industry
This compound is employed as a food acidulant and preservative due to its antimicrobial properties, which can extend the shelf life of food products .
Agricultural Use
Research indicates that PMA derivatives can regulate plant growth, promoting fruit abscission and ripening. This application is particularly beneficial for improving harvesting efficiency in agriculture .
Case Study 1: Polymer Development
A study demonstrated the synthesis of heat-resistant N-phenylmaleimide-styrene-maleic anhydride copolymers using PMA derivatives. These materials exhibited enhanced thermal properties suitable for high-performance applications in various industries .
Case Study 2: Antimicrobial Applications
Research highlighted the antimicrobial efficacy of this compound derivatives against common foodborne pathogens, suggesting potential uses in food safety applications to inhibit microbial growth .
Mechanism of Action
The mechanism of action of PHENYLMALEIC ACID is not fully understood, but it is believed to act as a proton donor, causing a decrease in the pH of the cell. This decrease in pH can affect enzyme activity, gene expression, and cell signaling pathways.
Comparison with Similar Compounds
The following section compares phenylmaleic acid with structurally and functionally related compounds, focusing on molecular properties, synthesis, applications, and biological activity.
Structural and Functional Analogues
Maleic Acid (C₄H₄O₄)
- Structure : HOOC-CH=CH-COOH (cis isomer of butenedioic acid).
- Applications : Widely used in polymer production (e.g., maleic anhydride resins) and as a pH regulator.
- Biological Activity: Limited direct antimicrobial effects; primarily industrial.
- Synthesis : Produced via oxidation of benzene or butane .
Fumaric Acid (C₄H₄O₄)
- Structure : HOOC-CH₂-CH₂-COOH (trans isomer of maleic acid).
- Applications : Food additive (acidulant), pharmaceutical excipient.
- Biological Activity: Non-toxic and GRAS (Generally Recognized as Safe) status.
- Key Difference : Lacks the phenyl group, reducing its reactivity in polymerization compared to this compound.
Phenylacetic Acid (C₈H₈O₂)
- Structure : C₆H₅-CH₂-COOH.
- Applications : Precursor in penicillin synthesis, fragrance ingredient.
- Biological Activity : Used in pharmaceuticals but lacks direct antimicrobial efficacy in food systems .
- Synthesis : Produced via Friedel-Crafts acylation or microbial fermentation.
Phenylsuccinic Acid (C₁₀H₁₀O₄)
- Structure : HOOC-CH(C₆H₅)-CH₂-COOH.
- Applications : Intermediate in organic synthesis, chiral resolving agent.
- Synthesis: Derived from mandelonitrile or α-cyano-β-phenylacrylic acid .
- Key Difference : Saturated backbone reduces conjugation, limiting its use in polymerization compared to this compound.
Comparative Data Table
Key Research Findings
Antimicrobial Efficacy: this compound outperforms other phenolic acids (e.g., p-hydroxyphenylmalonic acid) in delaying mold growth in bread by 30–50% compared to controls .
Reactivity in Polymerization : this compound exhibits higher reactivity than maleic acid in forming copolymers due to the electron-withdrawing phenyl group, enhancing anhydride formation .
Solvent Effects: In methanol-water systems, phenylmaleic anhydride formation is pH-dependent, with trace water (≤0.03%) critical for stabilizing intermediates .
Biological Activity
Phenylmaleic acid, a derivative of maleic acid, has garnered attention in various biological and chemical research contexts due to its unique structural properties and potential applications. This article provides an overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and experimental findings.
Chemical Structure and Properties
This compound is characterized by its maleic acid backbone with a phenyl group attached. Its molecular formula is , and it exhibits both acidic and electrophilic properties that are significant in biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Key mechanisms include:
- Enzyme Inhibition : this compound can act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. For instance, studies have shown that compounds containing maleic acid moieties can inhibit protein phosphatases, leading to altered cellular functions .
- Antifungal Properties : Compounds related to this compound have demonstrated antifungal activity against various fungal strains. For example, derivatives such as tautomycin have been shown to inhibit the growth of Sclerotinia sclerotiorum, a pathogenic fungus, by disrupting membrane integrity and enzyme activity .
- Plant Growth Regulation : Research indicates that this compound derivatives can regulate plant growth by influencing hormonal pathways. This includes applications in thinning blossoms and young fruits in agricultural practices .
Antifungal Activity
A significant study investigated the antifungal properties of this compound derivatives, revealing that these compounds exhibit potent inhibitory effects on fungal growth. The Minimum Inhibitory Concentration (MIC) values were determined for several related compounds:
Compound | MIC (mM) |
---|---|
Tautomycin | 0.00065 |
2,3-Dimethylmaleic anhydride | 0.0015 |
Diphenylmaleic anhydride | 0.002 |
These findings suggest that the presence of the maleic moiety is crucial for the observed antifungal activity .
Case Studies
- Inhibition of Protein Phosphatases : In a study examining the effects of tautomycin on S. sclerotiorum, it was found that treatment with this compound derivatives led to a significant reduction in protein phosphatase activity, which is essential for fungal growth and development. The inhibition was dose-dependent, indicating a clear relationship between compound concentration and biological effect .
- Growth Regulation in Plants : A patent describes the use of N-phenylmaleimide (a derivative) for regulating plant growth, highlighting its effectiveness in thinning out blossoms and young fruits in crops. This application underscores the agricultural relevance of phenylmaleic compounds .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing phenylmaleic acid, and how do reaction conditions influence yield and purity?
this compound synthesis typically involves maleic anhydride and benzene derivatives under Friedel-Crafts or Diels-Alder reaction conditions. Key variables include catalyst type (e.g., Lewis acids like AlCl₃), temperature (60–100°C), and solvent polarity. For reproducibility, document stoichiometric ratios, reflux duration, and purification steps (e.g., recrystallization in ethanol). Yield optimization requires iterative testing of these parameters, while purity is validated via HPLC (≥95% purity threshold) and NMR spectroscopy (absence of maleic acid byproducts) .
Q. How can researchers verify the structural integrity of this compound derivatives using spectroscopic techniques?
Combine NMR (¹H/¹³C), FTIR, and mass spectrometry for cross-validation. For NMR, confirm the presence of characteristic peaks: maleic acid’s conjugated double bond (δ 6.3–6.5 ppm) and phenyl ring protons (δ 7.2–7.5 ppm). FTIR should show C=O stretches (~1700 cm⁻¹) and aromatic C-H bends (~700 cm⁻¹). Discrepancies in spectra may indicate isomerization or impurities; use column chromatography for further purification .
Q. What databases or repositories provide reliable physicochemical data for this compound?
Prioritize peer-reviewed sources like SciFinder and Web of Science for melting points, solubility, and stability data. Cross-reference primary literature (e.g., Journal of Organic Chemistry) and avoid unvetted platforms. For spectral data, use the NIST Chemistry WebBook or validated institutional libraries .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported catalytic efficiencies for this compound synthesis?
Adopt a factorial design to isolate variables (e.g., catalyst loading, solvent polarity). For example, if Study A reports higher yields with AlCl₃ vs. Study B favoring FeCl₃, replicate both protocols under controlled conditions. Use ANOVA to identify statistically significant factors (p < 0.05) and characterize intermediates via in-situ IR to track reaction pathways. Publish negative results to clarify boundary conditions .
Q. What methodologies are effective in analyzing this compound’s role in supramolecular assemblies, particularly when XRD data conflicts with computational models?
Reconcile discrepancies by:
- Repeating XRD under cryogenic conditions to reduce thermal noise.
- Running DFT simulations (e.g., B3LYP/6-31G*) with explicit solvent models.
- Validating hydrogen-bonding motifs via solid-state NMR. If conflicts persist, propose alternative packing models in the discussion section, emphasizing error margins in crystallographic refinement .
Q. How can systematic reviews address gaps in the mechanistic understanding of this compound’s biological interactions?
Follow PRISMA guidelines to aggregate in vitro/in vivo studies. Code outcomes (e.g., IC₅₀ values, binding affinities) using tools like Rayyan. Identify bias via ROBIS (Risk of Bias in Systematic Reviews) and highlight understudied areas (e.g., metabolization pathways in mammalian cells). Propose high-throughput screening for kinase inhibition assays to fill evidence gaps .
Q. What statistical approaches are recommended for interpreting variability in this compound’s photodegradation kinetics across studies?
Apply mixed-effects models to account for heterogeneous experimental setups (light intensity, pH). Use bootstrapping to estimate confidence intervals for degradation rate constants (k). Meta-regression can test covariates like solvent type or irradiation wavelength. Report Cohen’s d to quantify effect sizes and guide replication efforts .
Q. Methodological Best Practices
- Data Reproducibility : Archive raw spectra/chromatograms in supplementary materials. Specify equipment calibration protocols (e.g., NMR shimming with TMS) .
- Contradiction Management : Use triangulation—combine experimental, computational, and literature data to validate hypotheses .
- Ethical Reporting : Disclose funding sources and conflicts of interest. Adhere to COPE guidelines for data transparency .
Properties
IUPAC Name |
(Z)-2-phenylbut-2-enedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-9(12)6-8(10(13)14)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14)/b8-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNPSIAJXGEDQS-VURMDHGXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C(=O)O)/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50884872 | |
Record name | 2-Butenedioic acid, 2-phenyl-, (2Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50884872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16110-98-8 | |
Record name | (2Z)-2-Phenyl-2-butenedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16110-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butenedioic acid, 2-phenyl-, (2Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Butenedioic acid, 2-phenyl-, (2Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50884872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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